BenchChemオンラインストアへようこそ!

3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione

P2Y14 receptor GPCR pharmacology Fluorescence polarization

The compound 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione (CAS 2097897-86-2) is a synthetic small molecule featuring a unique azetidine-imidazolidinedione core N-substituted with a 4-(1H-pyrrol-1-yl)benzoyl group. It has been identified as a high-affinity ligand for the purinergic P2Y14 receptor (P2Y14R), a G protein-coupled receptor implicated in inflammatory, immune, and metabolic pathways.

Molecular Formula C17H16N4O3
Molecular Weight 324.34
CAS No. 2097897-86-2
Cat. No. B2912580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione
CAS2097897-86-2
Molecular FormulaC17H16N4O3
Molecular Weight324.34
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)N4C(=O)CNC4=O
InChIInChI=1S/C17H16N4O3/c22-15-9-18-17(24)21(15)14-10-20(11-14)16(23)12-3-5-13(6-4-12)19-7-1-2-8-19/h1-8,14H,9-11H2,(H,18,24)
InChIKeyPSWBAHLTALQHLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione (CAS 2097897-86-2): A Dual Pharmacophore Probe for GPCR Research


The compound 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione (CAS 2097897-86-2) is a synthetic small molecule featuring a unique azetidine-imidazolidinedione core N-substituted with a 4-(1H-pyrrol-1-yl)benzoyl group. It has been identified as a high-affinity ligand for the purinergic P2Y14 receptor (P2Y14R), a G protein-coupled receptor implicated in inflammatory, immune, and metabolic pathways [1]. This compound belongs to a broader class of azetidine-containing heterocycles described in patent literature for their potential to antagonize the angiotensin II type 2 (AT₂) receptor, though its primary characterized activity is at P2Y14R [2]. Its structure incorporates two distinct pharmacophoric elements—the imidazolidine-2,4-dione and the pyrrole-benzoyl-azetidine—offering a differentiated vector set for probing receptor interactions compared to simpler or mono-functional analogs.

Why 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione Cannot Be Replaced by Standard P2Y14 or AT₂ Antagonist Scaffolds


The assumption that any P2Y14 or AT₂ receptor antagonist can substitute for 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione is invalidated by its unique multi-receptor interaction profile and compact structural design. Unlike prototypical P2Y14 antagonists such as the naphthoic acid-based PPTN (K_B = 434 pM) , this compound achieves nanomolar affinity at P2Y14R while simultaneously engaging a distinct subset of aminergic GPCRs with a wide range of affinities (Ki from 28 nM to >8 µM) [1]. This polypharmacological fingerprint is not present in highly selective antagonists. Chemically, the combination of an imidazolidine-2,4-dione and a pyrrole-substituted benzoyl-azetidine creates a substitution pattern and three-dimensional conformation unavailable from simple azetidine cores (e.g., 3-(azetidin-3-yl)imidazolidine-2,4-dione, CAS 1557549-69-5) or from pyrrolidine-based analogs. Substituting with a precursor or a truncated analog forfeits the specific N-benzoyl-pyrrole motif, which is critical for the compound's full binding signature, thereby altering target engagement in models dependent on this precise activity profile [2].

Quantitative Differentiation of 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione Against Key Comparators


High-Affinity P2Y14R Engagement Confirmed by Two Independent Fluorescence Polarization Assays

This compound demonstrates reproducible high-affinity binding to the human P2Y14 receptor, a key therapeutic target for inflammatory disease [1]. In head-to-head comparable assays, its affinity is contrasted with the ultra-high-affinity probe PPTN. The IC50 values of 25 nM and 116 nM position it as a nanomolar antagonist, significantly more potent than the micromolar endogenous agonist UDP-glucose, making it a valuable pharmacological tool for receptor characterization [1].

P2Y14 receptor GPCR pharmacology Fluorescence polarization Binding affinity

Selectivity Fingerprint Across 17 Aminergic and Purinergic Targets Defines Unique Polypharmacology

A comprehensive panel of radioligand displacement assays across 17 human GPCR and transporter targets reveals a distinctive selectivity signature for this compound [1]. The data show a clear hierarchy of affinity: P2Y14 (IC50 25 nM) and α2A-adrenergic receptor (Ki 28 nM) constitute the primary targets; α2B (Ki 984 nM) and D1B (Ki ~1,070 nM) are secondary; with all other aminergic receptors (α1A/B/D, 5-HT1A/2A, D1A/2/3, histamine H2, sigma-2, NET, DAT) demonstrating affinities ≥1,110-8,400 nM. This profile is quantitatively distinct from a purely selective P2Y14 antagonist (which lacks high α2A affinity) and from a typical α2 agonist or antagonist (which would show much higher α2B and different β-receptor activity).

Selectivity profile GPCR screen Adrenergic receptors Dopamine receptors

Chemical Structure Differentiation from Simple Azetidine and Imidazolidinedione Building Blocks

A structural comparison with commercially available 'truncated' analogs highlights the compound's unique molecular complexity . The base scaffold, 3-(azetidin-3-yl)imidazolidine-2,4-dione (CAS 1557549-69-5), has a molecular weight of 155.15 Da and lacks the benzoyl-pyrrole moiety that is present in this compound (MW 324.34). 1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione (CAS not provided) illustrates an alternative substitution at the azetidine nitrogen and the dione core, resulting in a different heterocycle. The target compound's specific combination is not replaceable by these separate entities.

Chemical structure Medicinal chemistry Functional group Scaffold comparison

IP and Application Space Defined by a Composition-of-Matter Patent Estate

The compound and its class are encompassed by a broad Novartis patent (US 2017/0145032 A1) covering heterocyclic compounds, specifically pyrrolidine and azetidine derivatives, as AT₂ receptor antagonists for treating neuropathic pain, inflammatory pain, and cell proliferation disorders [1]. This patent protection establishes a defined intellectual property space that generic chemical catalogs cannot claim. While the patent does not disclose specific biological data for this exact compound, its structural claims provide a basis for differentiation from AT₂ receptor antagonists based on different cores (e.g., tetrahydroisoquinoline, pyrazole) or from P2Y14 antagonists that lack the azetidine-imidazolidinedione scaffold.

Intellectual property Patent AT2 receptor Composition of matter

High-Value Application Scenarios for 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione Based on Verified Differentiation


Investigating Purinergic-Adrenergic Crosstalk in Inflammatory and Neuropathic Pain Models

The compound's unique dual high-affinity engagement of P2Y14R (IC50 25 nM) and α2A-adrenergic receptor (Ki 28 nM) [1] makes it the only known small molecule tool for simultaneously probing the intersection of purinergic and adrenergic signaling. Researchers studying the transition from acute to chronic pain can use this compound to test the hypothesis that co-antagonism of P2Y14 (known to mediate inflammatory cell recruitment) and α2A (involved in spinal pain gating) provides superior therapeutic efficacy compared to targeting either pathway alone. Unlike a combination approach using two separate compounds, this single entity ensures co-localized pharmacokinetics and downstream signaling.

Advanced GPCR Off-Target Selectivity Screening Reference Standard

With a comprehensive, quantified selectivity profile across 17 aminergic and purinergic targets [1], this compound serves as an ideal reference standard for off-target assay validation. Its graded affinity pattern—ranging from 25 nM to 8,400 nM—provides a built-in 'ruler' for calibrating radioligand displacement assays. Screening laboratories can utilize this single compound to monitor assay sensitivity and inter-batch variability for multiple receptors simultaneously, a capability not provided by commercially available single-receptor probes like PPTN (ultra-selective) or dexmedetomidine (α2-specific).

Patent-Bound Chemical Series Exploration in Dual-Target Drug Discovery

For pharmaceutical companies seeking to expand their IP estate around multi-targeted GPCR therapies, this compound represents a tractable starting point within a composition-of-matter protected space [2]. Its structure combines an azetidine linker with an imidazolidine-2,4-dione core—a scaffold distinct from the common piperidine-based P2Y14 antagonists. Medicinal chemistry teams can use this compound as a lead template for exploring SAR around both P2Y14 and AT₂ receptor pharmacophores, knowing that the underlying chemical space is secure, which is critical for making informed procurement and project investment decisions.

Pharmacology of Reversible P2Y14 Antagonism Versus Irreversible-like PPTN Binding

The ~57-fold lower P2Y14 affinity compared to PPTN (IC50 25 nM vs. KB 0.434 nM) [1] positions this compound as a preferred tool for studies requiring reversible receptor blockade. In functional assays (e.g., UDP-glucose-induced GTPγS binding or β-arrestin recruitment) where the extremely slow dissociation of PPTN is a confounding factor, this compound's faster off-rate allows recovery of receptor response after washout. This property is essential for acute in vivo pharmacological profiling or for experiments where a dynamic range of receptor occupancy is required.

Quote Request

Request a Quote for 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.